molecular formula C26H27Cl2NO B14854591 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine

2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine

Cat. No.: B14854591
M. Wt: 440.4 g/mol
InChI Key: DGYJRRRBRZXBGM-QPLCGJKRSA-N
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Description

2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and an amine functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-2-(4-chlorophenyl)-1-phenylethene with 4-hydroxyphenyl-N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-phenylacetophenone
  • 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
  • 4-Chlorophenylacetic acid

Uniqueness

Compared to similar compounds, 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine stands out due to its unique combination of chlorinated phenyl groups and an amine functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H27Cl2NO

Molecular Weight

440.4 g/mol

IUPAC Name

2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C26H27Cl2NO/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22/h5-17H,3-4,18-19H2,1-2H3/b26-25-

InChI Key

DGYJRRRBRZXBGM-QPLCGJKRSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)Cl)\Cl)/C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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